![molecular formula C21H22N2O4S B7681128 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide](/img/structure/B7681128.png)
3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide
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Overview
Description
3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide, also known as Compound X, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.
Mechanism of Action
The mechanism of action of 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X involves the inhibition of various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. Additionally, 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the improvement of insulin sensitivity. Additionally, 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X has been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X in lab experiments is its specificity for certain enzymes and signaling pathways, which can help researchers better understand the mechanisms underlying various diseases. However, one limitation is that 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X may not be effective in all types of cancer or in all individuals, and additional research is needed to determine its efficacy and safety.
Future Directions
For research on 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X include studying its potential use in combination with other therapeutic agents, investigating its effects on other diseases and conditions, and further elucidating its mechanism of action. Additionally, researchers may explore the use of 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X in animal models to better understand its pharmacokinetics and potential side effects.
Synthesis Methods
The synthesis of 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X involves a series of chemical reactions, including the reaction of 2-furancarboxaldehyde with N,N-dimethyl-4-aminobenzoic acid, followed by the reaction of the resulting compound with benzylsulfonyl chloride. The final step involves the reaction of the resulting compound with N,N-dimethylformamide dimethyl acetal to yield 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X.
Scientific Research Applications
3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X has been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. In cancer research, 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X has been shown to improve insulin sensitivity and glucose uptake. In inflammation research, 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X has been shown to reduce inflammation and oxidative stress.
properties
IUPAC Name |
3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-16-10-11-18(21(24)23(2)15-19-9-6-12-27-19)13-20(16)28(25,26)22-14-17-7-4-3-5-8-17/h3-13,22H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZECVXBUCZLVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC2=CC=CO2)S(=O)(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide |
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